molecular formula C13H9FN2O4 B6391693 2-Amino-5-(5-carboxy-2-fluorophenyl)isonicotinic acid, 95% CAS No. 1261926-18-4

2-Amino-5-(5-carboxy-2-fluorophenyl)isonicotinic acid, 95%

Cat. No. B6391693
CAS RN: 1261926-18-4
M. Wt: 276.22 g/mol
InChI Key: WVRKKFFBHGSRMB-UHFFFAOYSA-N
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Description

2-Amino-5-(5-carboxy-2-fluorophenyl)isonicotinic acid (2-Amino-5-FCI) is a chemical compound with a molecular formula of C10H7FNO3. It is a derivative of isonicotinic acid and is used in various scientific research applications. 2-Amino-5-FCI is widely used in biochemical, physiological, and pharmacological studies due to its unique properties. It has a melting point of 209°C and is available in 95% purity.

Scientific Research Applications

2-Amino-5-FCI is widely used in scientific research applications such as biochemical, physiological, and pharmacological studies. It has been used to study the effects of various compounds on the nervous system, as well as to investigate the mechanism of action of certain drugs. It has also been used to study the effects of various compounds on the cardiovascular system and its related hormones.

Mechanism of Action

2-Amino-5-FCI acts as a competitive inhibitor of certain enzymes, such as tyrosine hydroxylase and tryptophan hydroxylase. It inhibits the activity of these enzymes, which in turn affects the production of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
2-Amino-5-FCI has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosine hydroxylase and tryptophan hydroxylase, which affects the production of neurotransmitters such as dopamine, norepinephrine, and serotonin. It has also been shown to inhibit the activity of other enzymes, such as monoamine oxidase and catechol-O-methyltransferase. In addition, it has been shown to affect the activity of certain hormones, such as epinephrine and norepinephrine.

Advantages and Limitations for Lab Experiments

2-Amino-5-FCI has several advantages for use in lab experiments. It is a relatively stable compound and has a high purity of 95%. It is also relatively inexpensive and can be synthesized in a two-step process. However, it has some limitations. It can be toxic in large doses and can cause adverse effects on the nervous system.

Future Directions

There are several potential future directions for the use of 2-Amino-5-FCI. It could be used to study the effects of various compounds on the nervous system, as well as to investigate the mechanism of action of certain drugs. It could also be used to study the effects of various compounds on the cardiovascular system and its related hormones. In addition, it could be used to investigate the effects of various compounds on the immune system and its related hormones. Finally, it could be used to investigate the effects of various compounds on the endocrine system and its related hormones.

Synthesis Methods

2-Amino-5-FCI can be synthesized by a two-step process. First, 2-amino-5-fluorobenzonitrile is reacted with ethyl chloroformate to form 2-amino-5-fluorobenzonitrile ethyl ester. This ester is then hydrolyzed to form 2-amino-5-FCI.

properties

IUPAC Name

2-amino-5-(5-carboxy-2-fluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O4/c14-10-2-1-6(12(17)18)3-7(10)9-5-16-11(15)4-8(9)13(19)20/h1-5H,(H2,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRKKFFBHGSRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CN=C(C=C2C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687894
Record name 2-Amino-5-(5-carboxy-2-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261926-18-4
Record name 2-Amino-5-(5-carboxy-2-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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